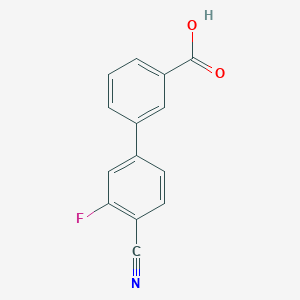

3-(4-Cyano-3-fluorophenyl)benzoic acid

Overview

Description

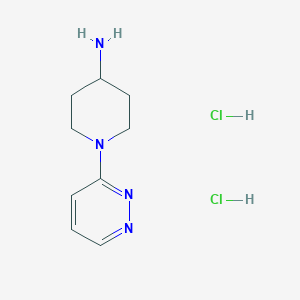

“3-(4-Cyano-3-fluorophenyl)benzoic acid” is a compound with the CAS Number: 1393441-83-2 . It has a molecular weight of 241.22 and its molecular formula is C14H8FNO2 . The IUPAC name for this compound is 4’-cyano-3’-fluoro [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for “3-(4-Cyano-3-fluorophenyl)benzoic acid” is 1S/C14H8FNO2/c15-13-7-10 (4-5-12 (13)8-16)9-2-1-3-11 (6-9)14 (17)18/h1-7H, (H,17,18) . The InChI key is UZYLWBSKSGNMBE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound “3-(4-Cyano-3-fluorophenyl)benzoic acid” has a molecular weight of 241.22 g/mol . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Chemical Synthesis

“3-(4-Cyano-3-fluorophenyl)benzoic acid” is a chemical compound with the molecular formula C14H8FNO2 . It is used in various chemical synthesis processes due to its unique structure. The presence of both cyano and carboxylic acid functional groups allows it to participate in a wide range of chemical reactions .

Material Science

In the field of material science, this compound can be used to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These materials have unique properties that make them useful in various applications, such as display technologies .

Antimicrobial Studies

The structure of “3-(4-Cyano-3-fluorophenyl)benzoic acid” allows it to be used in the synthesis of pyrazole-derived hydrazones . These molecules have shown potent growth inhibitory effects against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

Chiral Separation

The compound can also be used in the development of capillary electrophoresis methods for the chiral separation of cyanobenz [f]isoindole (CBI) derivatives of amino acids . This is important in the field of biochemistry, where the chirality of molecules can significantly affect their biological activity .

Pharmaceutical Research

“3-(4-Cyano-3-fluorophenyl)benzoic acid” can be used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists, which means they could potentially be used in the treatment of inflammatory diseases .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard in various analytical methods due to its well-defined structure and properties . This can help in the accurate determination of other compounds in a sample .

Safety and Hazards

The safety information for “3-(4-Cyano-3-fluorophenyl)benzoic acid” can be found in its Material Safety Data Sheet (MSDS) . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with skin, wash off immediately with plenty of water for at least 15 minutes . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

3-(4-cyano-3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYLWBSKSGNMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyano-3-fluorophenyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

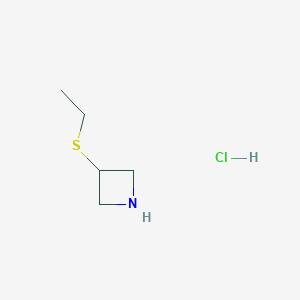

![5-[(4-aminopiperidin-1-yl)sulfonyl]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473397.png)

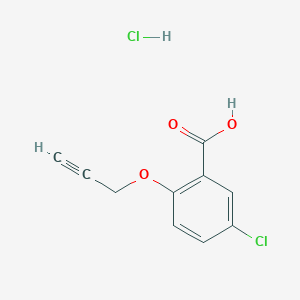

![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)

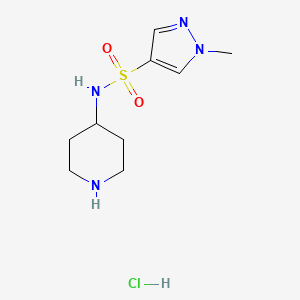

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)

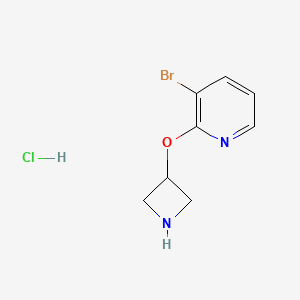

![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)